molecular formula C15H19NO2 B2752729 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one CAS No. 2034558-63-7

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one

Cat. No. B2752729
CAS RN: 2034558-63-7
M. Wt: 245.322
InChI Key: HGYIHXVTNNGHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one, also known by its IUPAC name as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane , is a bridged bicyclic compound . Its molecular formula is C₁₀H₁₁NO₂S . The compound features a heterocyclic ring system containing both oxygen and nitrogen atoms, which contributes to its unique properties.


Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction efficiently constructs the oxygenated 2-azabicyclo[2.2.1]heptane scaffold . The method allows for the incorporation of diverse substrates, enabling the creation of a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Molecular Weight : Approximately 209.26 g/mol .

Scientific Research Applications

Catalytic Applications

One significant application of similar bicyclic structures is in the field of catalysis. For instance, hydroxylamines such as 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) have shown efficiency in catalyzing the oxidation of various secondary alcohols to their corresponding ketones using molecular oxygen in ambient air as the terminal oxidant and copper cocatalysts at room temperature. These findings highlight the potential of bicyclic compounds in catalytic processes, offering a green chemistry approach to alcohol oxidation (Toda et al., 2023).

Synthesis of β-Lactam Structures

The compound and its derivatives are closely related to the synthesis of β-lactam structures, which are foundational in the development of antibiotics. Research on 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, reveals the potential for synthesizing penicillin-type β-lactams from simple precursors, indicating a pathway for creating new antibiotic agents (Chiba et al., 1985).

Antitumor Activity

Research into 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives has demonstrated their potential as antitumor agents. Specific derivatives exhibited strong cytotoxicity against cancer cell lines in vitro, without showing cross-resistance against commonly resistant cell lines. This suggests that bicyclic compounds could serve as a basis for developing new anticancer medications, highlighting the significance of structural diversity in drug design (Singh & Micetich, 2003).

Conformational and Charge Distribution Studies

The conformation and charge distribution of bicyclic β-lactams have been analyzed to understand their structure-activity relationships, particularly in terms of β-lactamase inhibitor capability. Such studies are crucial for designing effective antibiotics capable of overcoming resistance mechanisms (Fernández et al., 1992).

Synthesis of Amino Acid Derivatives

A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes has been developed, showcasing the utility of these compounds in creating backbone-constrained analogues of γ-amino butyric acid (GABA). This research underscores the adaptability of bicyclic structures in synthesizing analogues of clinically relevant compounds, offering pathways for the development of new therapeutics (Garsi et al., 2022).

properties

IUPAC Name

3-(3-methylphenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11-3-2-4-12(7-11)5-6-15(17)16-9-14-8-13(16)10-18-14/h2-4,7,13-14H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYIHXVTNNGHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.